molecular formula C25H32N4O2S B11450773 5-[4-(diethylamino)phenyl]-2-(ethylsulfanyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

5-[4-(diethylamino)phenyl]-2-(ethylsulfanyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B11450773
M. Wt: 452.6 g/mol
InChI Key: CQISREGGHPOLLI-UHFFFAOYSA-N
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Description

5-[4-(DIETHYLAMINO)PHENYL]-2-(ETHYLSULFANYL)-8,8-DIMETHYL-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is a complex organic compound belonging to the class of pyrimidoquinolines These compounds are characterized by their bicyclic structure, which includes fused pyrimidine and quinoline rings

Preparation Methods

The synthesis of 5-[4-(DIETHYLAMINO)PHENYL]-2-(ETHYLSULFANYL)-8,8-DIMETHYL-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of diethylaminobenzaldehyde with ethylsulfanylacetone, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, such as perchloric acid, and solvents like dichloromethane . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

5-[4-(DIETHYLAMINO)PHENYL]-2-(ETHYLSULFANYL)-8,8-DIMETHYL-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can form hydrogen bonds with target molecules, while the ethylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other pyrimidoquinolines with different substituents. For example:

Properties

Molecular Formula

C25H32N4O2S

Molecular Weight

452.6 g/mol

IUPAC Name

5-[4-(diethylamino)phenyl]-2-ethylsulfanyl-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C25H32N4O2S/c1-6-29(7-2)16-11-9-15(10-12-16)19-20-17(13-25(4,5)14-18(20)30)26-22-21(19)23(31)28-24(27-22)32-8-3/h9-12,19H,6-8,13-14H2,1-5H3,(H2,26,27,28,31)

InChI Key

CQISREGGHPOLLI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)NC(=N4)SCC

Origin of Product

United States

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